Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine
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Overview
Description
Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine is an organic compound that features a complex structure with a benzyl group, a pyrrole ring, and an isobutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine typically involves multi-step organic reactions. One common approach is the alkylation of a pyrrole derivative with a benzyl halide, followed by further functionalization to introduce the isobutylamine group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, facilitating nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Catalysts and solvents are selected to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation or other electrophilic reagents are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS), and nucleophiles like sodium azide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Halogenated compounds, azides.
Scientific Research Applications
Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methylimidazolium chloride: A compound with a similar benzyl group and imidazole ring.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Contains a benzyl group and triazole rings.
Uniqueness
Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
855198-29-7 |
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Molecular Formula |
C24H30N2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-benzyl-2-methyl-N-[[1-[(3-methylphenyl)methyl]pyrrol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C24H30N2/c1-20(2)16-25(17-22-10-5-4-6-11-22)19-24-13-8-14-26(24)18-23-12-7-9-21(3)15-23/h4-15,20H,16-19H2,1-3H3 |
InChI Key |
BZYONHRKYPRHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C2CN(CC3=CC=CC=C3)CC(C)C |
Origin of Product |
United States |
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